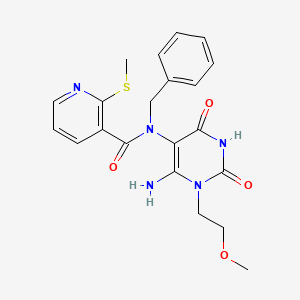

N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide

Description

N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide is a heterocyclic compound featuring a pyrimidinone core (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) with:

- Position 1: 2-Methoxyethyl substituent, contributing to solubility and steric flexibility.

- Amide linkage: Connects the pyrimidinone core to a benzyl group and a nicotinamide moiety.

- Nicotinamide modification: 2-(Methylthio) substitution, introducing sulfur-based electronic effects and lipophilicity.

Properties

Molecular Formula |

C21H23N5O4S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C21H23N5O4S/c1-30-12-11-25-17(22)16(18(27)24-21(25)29)26(13-14-7-4-3-5-8-14)20(28)15-9-6-10-23-19(15)31-2/h3-10H,11-13,22H2,1-2H3,(H,24,27,29) |

InChI Key |

NUULRNKYOKHMBG-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)SC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxyethyl, and benzyl groups. The final step often involves the addition of the methylthio group to the nicotinamide moiety. Reaction conditions may include the use of solvents like ethanol and reagents such as hydrogen chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific proteins, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Features and Substituents

Key Observations:

Pyrimidinone Core Modifications: The target compound and analogs share a 6-amino-2,4-dioxo-pyrimidinone core. However, the 1-position substituent varies:

- 2-Methoxyethyl (target) vs. Propyl (), impacting steric bulk and solubility . ’s compound has a 1,3-dimethyl pyrimidinone, reducing conformational flexibility compared to the target’s methoxyethyl group .

Amide/Nicotinamide Modifications: The N-benzyl group in the target compound enhances lipophilicity, unlike the N-(2-methoxyethyl) in or the thiazolidinone in . The 2-(methylthio) group in the target’s nicotinamide introduces sulfur-mediated electronic effects, contrasting with methoxyphenyl (Compound 45) or chloro () substituents .

Physicochemical and Pharmacological Implications

Table 2: Comparative Physicochemical Properties*

*Calculated using fragment-based approximations.

Key Findings:

- Lipophilicity: The target’s benzyl and methylthio groups confer higher LogP vs. ’s thiazolidinone or ’s chloro substituent .

- Metabolic Stability : The methylthio group may undergo oxidation to sulfoxide/sulfone metabolites, whereas chloro () or methoxy (Compound 45) groups are more metabolically inert .

- Crystallography : Tools like SHELX and Mercury highlight differences in crystal packing; e.g., the target’s methoxyethyl may form weaker van der Waals interactions vs. propyl in .

NMR and Spectroscopic Comparisons

- Region-Specific Shifts (Referencing ): Region A (positions 39–44): The target’s benzyl group causes downfield shifts in aromatic protons vs. non-aromatic analogs. Region B (positions 29–36): The methylthio group induces distinct shifts compared to oxygenated substituents (e.g., methoxy in Compound 45) due to sulfur’s electronegativity.

Biological Activity

N-(6-Amino-1-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-(methylthio)nicotinamide is a compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities which are currently under investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C16H19ClN4O4

- Molecular Weight : 348.80 g/mol

- CAS Number : 2366653

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The presence of the benzyl and methylthio groups may enhance this activity through increased lipophilicity and better cell membrane penetration.

-

Anticancer Properties

- Preliminary research has shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. Mechanisms may involve the induction of apoptosis and inhibition of tumor growth.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to therapeutic benefits in conditions like diabetes or obesity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of similar tetrahydropyrimidine derivatives. The results showed that these compounds had a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure was correlated with its potency, indicating that modifications could enhance its antimicrobial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 16 | E. coli |

| N-(6-Amino...) | 8 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that N-(6-Amino...) induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis |

| HeLa | 15 | Cell cycle arrest |

The mechanisms underlying the biological activities of N-(6-Amino...) are multifaceted:

- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Modulation : It potentially inhibits key enzymes involved in metabolic pathways, leading to altered cellular homeostasis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress could be a pathway through which the compound exerts its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.